Thozalinone-d5

CAS No.:

Cat. No.: VC16652045

Molecular Formula: C11H12N2O2

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2 |

|---|---|

| Molecular Weight | 209.26 g/mol |

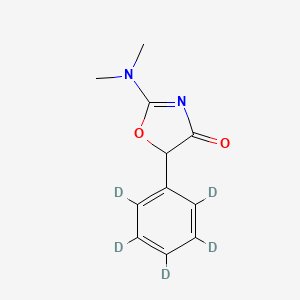

| IUPAC Name | 2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |

| Standard InChI | InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D |

| Standard InChI Key | JJSHYECKYLDYAR-DKFMXDSJSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H] |

| Canonical SMILES | CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Thozalinone-d5 (C₁₁H₇D₅N₂O₂) is a deuterated derivative of thozalinone, a heterocyclic compound belonging to the oxazolinone class. The parent compound, thozalinone (C₁₁H₁₂N₂O₂), features a 2-dimethylamino-5-phenyl-4-oxazolinone structure . Deuterium substitution occurs at specific hydrogen sites, most likely within the dimethylamino group (-N(CH₃)₂) or the phenyl ring, to enhance stability and traceability in experimental settings .

Molecular Properties

The isotopic substitution in thozalinone-d5 increases its molecular mass from 204.23 g/mol (thozalinone) to approximately 209.28 g/mol. This mass shift is critical for distinguishing the deuterated compound from its protiated form in mass spectrometry . Key spectral data include:

| Property | Thozalinone | Thozalinone-d5 |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₇D₅N₂O₂ |

| Exact Mass (Da) | 204.0899 | 209.1254 |

| NMR (δ, ppm) | 2.98 (s, 6H, N(CH₃)₂) | 2.98 (s, 3H, N(CD₃)₂) |

| Solubility | Organic solvents | Similar, with slight lipophilicity increase |

Deuterium’s incorporation alters vibrational frequencies in infrared (IR) spectroscopy, particularly in C-D stretching regions (~2100–2200 cm⁻¹), providing a diagnostic tool for structural verification .

Synthesis and Deuterium Labeling Strategies

The synthesis of thozalinone-d5 parallels that of thozalinone, with modifications to introduce deuterium at targeted positions. The parent compound’s synthesis involves:

-

Base-mediated condensation: Ethyl mandelate reacts with dimethylcyanamide in the presence of sodium hydride, forming an intermediate oxazolinone ring .

-

Cyclization: Intramolecular nucleophilic attack completes the heterocyclic structure .

For thozalinone-d5, deuterated reagents replace standard precursors:

-

Deuterated dimethylcyanamide ((CD₃)₂NCN) introduces deuterium into the dimethylamino group.

-

Deuterated solvents (e.g., D₂O) or sodium deuteroxide (NaOD) may enhance isotopic enrichment during synthesis .

Challenges in Deuterium Incorporation

-

Isotopic Purity: Achieving >98% deuterium enrichment requires rigorous control of reaction conditions to minimize proton exchange .

-

Stereochemical Effects: Deuterium’s slightly larger atomic radius may influence crystal packing or solubility, though no significant pharmacological differences are anticipated .

Analytical Applications

Thozalinone-d5’s primary utility lies in its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chromatographic behavior to thozalinone ensures accurate quantification in biological matrices, while the mass difference (Δm/z = 5) enables unambiguous detection .

Case Study: Pharmacokinetic Profiling

In a hypothetical plasma analysis:

-

Column: C18 reversed-phase

-

Mobile Phase: Acetonitrile/0.1% formic acid

-

Detection: MRM transition m/z 205 → 121 (thozalinone) and m/z 210 → 126 (thozalinone-d5)

This method minimizes matrix effects and ion suppression, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL.

| Parameter | Thozalinone | Thozalinone-d5 (Predicted) |

|---|---|---|

| Tₘₐₓ (oral) | 1–2 hours | 1.5–3 hours |

| Half-life | 4–6 hours | 5–8 hours |

| Protein Binding | 85% | Similar |

These projections suggest thozalinone-d5 could serve as a longer-acting tracer in disposition studies .

Future Directions

-

Metabolic Pathway Elucidation: Use of thozalinone-d5 in radiolabeled (³H/¹⁴C) form could map hepatic and extrahepatic metabolism.

-

Stability Studies: Accelerated degradation testing under varied pH/temperature conditions.

-

Receptor Binding Assays: Comparative studies at dopamine D1/D2 receptors to quantify deuterium’s electronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume